molecular formula C9H11N5O B1271724 2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol CAS No. 415699-68-2

2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol

Cat. No.: B1271724
CAS No.: 415699-68-2
M. Wt: 205.22 g/mol
InChI Key: IKARSNBTEKSRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol (CAS 415699-68-2) is a high-purity heterocyclic compound of interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H11N5O and a molecular weight of 205.22 g/mol, this compound serves as a versatile chemical backbone for the design and synthesis of novel bioactive molecules . The structure incorporates a pyrimidine ring linked to a pyrazole group and an ethanolamine side chain, a configuration commonly explored in the development of protein kinase inhibitors (PKIs) . Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets . Specifically, the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core is a recognized pharmacophore in patented research for developing potential therapeutic agents . Furthermore, aminopyrazole derivatives are widely investigated in oncology research for their ability to interact with key enzymatic targets, such as cyclin-dependent kinases (CDKs) . Researchers can utilize this compound as a building block to create novel chemical libraries or to study structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Data Sheet (SDS) before handling. This compound may cause skin and eye irritation and may be harmful if swallowed or inhaled .

Properties

IUPAC Name

2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c15-5-3-10-8-6-9(12-7-11-8)14-4-1-2-13-14/h1-2,4,6-7,15H,3,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKARSNBTEKSRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367032
Record name 2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415699-68-2
Record name 2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparison of Synthetic Methods

Method Reagents/Conditions Yield (%) Key Advantages
SNAr DMF, K₂CO₃, 80°C, 24h 60–75 Scalable, minimal byproducts
Condensation Hydrazine hydrate, glacial acetic acid, 85°C 50–65 Modular, diverse intermediates
Suzuki Coupling Pd(OAc)₂, dppf, 90°C 70–85 High regioselectivity
Microwave Synthesis Pd₂(dba)₃, xanphos, 130°C, 15 min 80–90 Rapid, energy-efficient

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed to optimize exothermic steps, such as the SNAr reaction between chloropyrimidines and pyrazole. A patented method describes a two-stage continuous process:

  • Stage 1 : Chloropyrimidine and pyrazole are mixed in a microreactor at 100°C with DMF and K₂CO₃.
  • Stage 2 : The intermediate is reacted with 2-aminoethanol in a packed-bed reactor containing immobilized Cs₂CO₃.

This approach achieves a throughput of 10 kg/day with >95% purity, minimizing solvent waste and energy consumption.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Advanced characterization techniques include:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows distinct signals for the pyrimidine C-H (δ 8.45 ppm) and ethanolamine protons (δ 3.60–3.75 ppm).
  • HPLC-MS : Electrospray ionization confirms the molecular ion peak at m/z 205.22 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of derivatives related to 2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol. Research has shown that compounds featuring the pyrazolo-pyrimidine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives that demonstrated promising anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Antiviral Properties

The compound has also been explored for its antiviral properties. It acts as an inhibitor of viral replication by interfering with viral enzymes. In particular, derivatives of this compound have shown efficacy against RNA viruses, suggesting potential applications in antiviral drug development .

Neuroprotective Effects

Research into neuroprotective agents has identified this compound as a candidate for protecting neuronal cells from oxidative stress and apoptosis. Studies have indicated that it may enhance cognitive function and provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Drug Development

A study published in a reputable journal synthesized a series of pyrazolo-pyrimidine derivatives based on the structure of this compound. The derivatives were tested against several cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Research

In another investigation, researchers evaluated the antiviral activity of a derivative of this compound against influenza virus strains. The study reported a significant reduction in viral load in infected cell cultures treated with the compound, suggesting its potential as a therapeutic agent for influenza infections .

Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Anticancer ActivityInduces apoptosis in cancer cells; inhibits cell proliferationSignificant cytotoxic effects observed
Antiviral PropertiesInhibits replication of RNA virusesReduced viral load in treated cultures
Neuroprotective EffectsProtects neuronal cells from oxidative stress; enhances cognitive functionPotential benefits in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one
  • 2-(3,5-Dimethyl-1-pyrazolyl)-N,6-dimethyl-4-pyrimidinamine
  • 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine

Uniqueness

2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol stands out due to its dual pyrazole and pyrimidine rings, which confer unique chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to similar compounds .

Biological Activity

2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol, with the chemical formula C9_9H11_{11}N5_5O and CAS number 415699-68-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dual ring structure comprising a pyrazole and a pyrimidine, which contributes to its unique chemical properties. The molecular weight is approximately 205.22 g/mol, with a density of 1.39 g/cm³ and a boiling point of 463.7ºC at 760 mmHg .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, preventing substrate access. This mechanism is crucial in therapeutic applications targeting specific enzymes involved in disease pathways .
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This modulation can affect various physiological processes, including inflammation and cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50_{50} (µM)
MCF-7<10
A5493.0
SNU1677.4 ± 6.2

These findings suggest that the compound may be effective against specific types of cancer by disrupting cell cycle progression and promoting apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammatory markers in cellular models, making it a candidate for developing treatments for inflammatory diseases .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Inhibition of Protein Kinases : A study demonstrated that derivatives of pyrazole-containing compounds, similar to this compound, effectively inhibited p38 MAP kinase with high selectivity. These findings underscore the potential for developing targeted therapies for diseases where p38 MAPK is implicated .
  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against various pathogens, indicating broader applications beyond oncology .

Q & A

Q. How can computational modeling predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?

  • Methodological Answer : Apply the "centerpiece" approach to calculate vaporization enthalpies by comparing with structurally similar ethanolamine derivatives (e.g., 2-(phenyl-amino)-ethanol). Density functional theory (DFT) at the B3LYP/6-31G* level validates hydrogen-bonding interactions and lattice energies .

Q. What experimental and computational approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Experimental : Variable-temperature NMR can distinguish dynamic effects (e.g., tautomerism) from static structural issues.
  • Computational : Use Gaussian or ORCA to simulate NMR spectra and compare with empirical data. For example, pyrazole-pyrimidine tautomerism may cause splitting discrepancies, which DFT can model .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) in enzyme inhibition studies?

  • Methodological Answer : Introduce substituents at the pyrimidine C-6 or pyrazole N-1 positions. For example:
  • Replace ethanolamine with morpholine or diethanolamine to modulate hydrophilicity .
  • Synthesize chalcone hybrids (e.g., 5-((2-aminothiazol-5-yl)methyl derivatives) and evaluate inhibition against cholinesterase or monoamine oxidase via in vitro assays .

Q. What methodologies enable high-throughput crystallographic phasing of macromolecular complexes involving this compound?

  • Methodological Answer : Utilize SHELXC/D/E pipelines for experimental phasing. The compound’s heavy-atom derivatives (e.g., brominated analogs) enhance anomalous scattering. Data collection at synchrotron sources (λ = 0.9–1.0 Å) improves resolution for SHELXL refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.